The Chemical Architecture and Physical Dynamics of (Z)-8-Tetradecenal: A Comprehensive Technical Guide
The Chemical Architecture and Physical Dynamics of (Z)-8-Tetradecenal: A Comprehensive Technical Guide
Executive Summary
(Z)-8-tetradecenal is a 14-carbon unsaturated aliphatic aldehyde characterized by a cis-double bond at the C8 position. Originally identified as a critical semiochemical within the exocrine secretions of specific mammalian species (such as the Oribi antelope, Ourebia ourebi) and various Lepidopteran insects[1], it has recently garnered significant attention in the fragrance and flavor industries[2]. Its remarkably low odor threshold—detectable at concentrations as minimal as 0.009 parts per billion (ppb) in aqueous solutions[3]—makes it a high-value target for synthetic chemists, ecologists, and olfactory receptor researchers.
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, focusing instead on the causality behind its physical properties, the stereochemical imperatives of its synthesis, and the self-validating analytical frameworks required for its quantification.
Chemical Structure & Molecular Dynamics
The structural architecture of (Z)-8-tetradecenal (C₁₄H₂₆O) dictates its physical behavior and receptor-binding affinity. The presence of the cis (Z) double bond at the 8th carbon introduces a rigid ~30-degree "kink" in the otherwise flexible aliphatic chain.
Causality in Receptor Binding: This geometric constraint is not merely structural; it is the primary causal factor for its high binding affinity to specific olfactory receptors. The kink prevents tight intermolecular packing, which lowers the boiling point relative to its saturated analog (tetradecanal), thereby increasing its volatility. This high volatility is a crucial evolutionary trait for an airborne signaling molecule[2], allowing it to form expansive pheromone plumes.
Physical Properties
Quantitative data regarding the physical and chemical properties of (Z)-8-tetradecenal are summarized below to facilitate rapid comparison for formulation engineering.
| Property | Value |
| IUPAC Name | (Z)-tetradec-8-enal |
| CAS Registry Number | 169054-69-7 |
| Molecular Formula | C₁₄H₂₆O |
| Molecular Weight | 210.36 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Threshold | ~0.009 ppb (in water)[3] |
| Boiling Point | ~120-125 °C at 1-2 mmHg (est.) |
| Density | ~0.84 g/cm³ at 25 °C (est.) |
Stereoselective Chemical Synthesis
The synthesis of (Z)-8-tetradecenal requires strict stereocontrol to ensure the Z-geometry of the double bond, as the E-isomer exhibits vastly different olfactory properties and receptor affinities[2]. The most reliable approach involves the coupling of terminal alkynes followed by stereoselective reduction and controlled oxidation[4].
Step-by-Step Synthesis Protocol
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Alkyne Coupling: React 1-octyne with a protected bromohexanol (e.g., 6-bromo-1-(tetrahydropyranyloxy)hexane) using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78 °C.
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Causality: n-BuLi deprotonates the terminal alkyne, forming a strong nucleophile that displaces the bromide, yielding the C14 carbon skeleton (a protected tetradec-8-yn-1-ol).
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Deprotection: Remove the THP protecting group using mild acidic conditions (e.g., p-toluenesulfonic acid in methanol) to yield tetradec-8-yn-1-ol.
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Stereoselective Reduction (Lindlar Hydrogenation): Subject the alkyne to hydrogen gas (H₂) in the presence of Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate or quinoline).
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Causality: The poisoned catalyst prevents over-reduction to the alkane and strictly enforces a syn-addition of hydrogen, yielding exclusively the (Z)-8-tetradecen-1-ol intermediate[4].
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Controlled Oxidation: Oxidize the primary alcohol to the aldehyde using Pyridinium Chlorochromate (PCC) or Swern oxidation conditions (Oxalyl chloride, DMSO, Et₃N) at -78 °C.
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Causality: These mild oxidants prevent the over-oxidation of the primary alcohol into a carboxylic acid, arresting the reaction precisely at the aldehyde stage.
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Self-Validating System Check: An aliquot of the intermediate is analyzed via ¹H-NMR prior to oxidation. The disappearance of the alkyne proton and the emergence of vinylic protons (multiplet at ~5.3 ppm) with a coupling constant (J) of ~11 Hz confirms the cis geometry, validating the reduction step before proceeding.
Fig 1. Stereoselective chemical synthesis workflow for (Z)-8-tetradecenal.
Analytical Profiling: GC-MS Methodology
Due to its high volatility and the critical need to differentiate it from its (E)-isomer, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for validating the purity and concentration of (Z)-8-tetradecenal[3].
Step-by-Step GC-MS Protocol
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Sample Preparation: Dilute the synthetic product in a high-purity, low-boiling solvent (e.g., n-hexane) to a concentration of 10-50 ppm.
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Injection: Inject 1 µL of the sample using a splitless injection mode at 250 °C.
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Causality: Splitless injection is utilized to ensure that trace amounts of the highly volatile analyte are entirely transferred onto the column, maximizing detection sensitivity for ultra-low threshold compounds.
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Chromatographic Separation: Utilize a polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m × 0.25 mm ID, 0.25 µm film thickness).
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Causality: Polar columns interact with the dipole of the aldehyde group, preventing peak tailing and providing baseline resolution between the (Z) and (E) isomers, which often co-elute on non-polar columns.
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Temperature Program: Initial temperature 80 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 10 min).
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Causality: The slow ramp rate ensures optimal interaction with the stationary phase, separating the target aldehyde from unreacted alcohols or over-oxidized acids.
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Mass Spectrometry Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting characteristic fragment ions (e.g., m/z 41, 55, 67, 82).
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Causality: SIM mode filters out background noise, lowering the limit of detection (LOD) to the parts-per-trillion (ppt) range, essential for environmental or biological samples[3].
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Self-Validating System Check: The protocol utilizes a deuterated internal standard (e.g., d27-tetradecanal) spiked into the sample prior to extraction. Consistent recovery rates (95-105%) of the internal standard validate the extraction efficiency and instrument calibration for every single run.
Fig 2. GC-MS analytical workflow for the detection and quantification of (Z)-8-tetradecenal.
Conclusion
(Z)-8-tetradecenal stands at the intersection of chemical ecology and advanced fragrance engineering. Its unique physical properties, driven by its specific stereochemistry, necessitate rigorous synthetic and analytical protocols. By adhering to stereoselective reduction techniques and high-resolution GC-MS profiling, researchers can effectively harness this potent semiochemical for applications ranging from agricultural pest management to next-generation citrus flavor formulations.
References
[1] Semiochemical compound: (Z)-8-Tetradecenal | C14H26O - The Pherobase. pherobase.com. 5
[3] Occurrences and potential risks of 16 fragrances in five German sewage treatment plants and their receiving waters. researchgate.net. 3
[2] US7332468B2 - 8-tetradecenal as fragrance and flavoring substance. google.com/patents. 2
[4] EP1565423B1 - 2-heptylcyclopropyl-1-carboxylic acid. google.com/patents. 4
Sources
- 1. Semiochemical compound: (Z)-8-Tetradecenal | C14H26O [pherobase.com]
- 2. US7332468B2 - 8-tetradecenal as fragrance and flavoring substance - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1565423B1 - 2-heptylcyclopropyl-1-carboxylic acid - Google Patents [patents.google.com]
- 5. Semiochemical compound: (Z)-8-Tetradecenal | C14H26O [pherobase.com]
